Enantiomeric Identity and Optical Purity: (S)-Alprafenone vs. (R)-Alprafenone and Racemic Alprafenone
(S)-Alprafenone (CAS 401900-45-6, UNII 7VN21T5NGT) is defined by the S-absolute configuration at the C-2 carbon of the 2-hydroxypropoxy side chain, confirmed by the stereospecific InChIKey WUUQBRHWNUFEEB-NRFANRHFSA-N with /t21-/m0/s1 notation [1]. The R-enantiomer (CAS 401900-46-7, UNII Z0458Q5ESH) bears the opposite configuration (InChIKey WUUQBRHWNUFEEB-OAQYLSRUSA-N, /t21-/m1/s1) [2]. The racemate (CAS 124316-02-5) carries no stereochemical descriptor and is optically inactive [3]. This is not a potency or selectivity datum; it establishes that (S)-alprafenone is a structurally distinct single-enantiomer entity, not interchangeable with the racemate or the R-antipode for any application requiring defined stereochemistry. The capillary electrophoresis enantioseparation method validated for propafenone, diprafenone, and their analogs confirms that alprafenone enantiomers are analytically resolvable as discrete peaks under optimised chiral selector conditions, providing a quality-control framework for enantiomeric purity verification [4].
| Evidence Dimension | Absolute stereochemical configuration and analytical distinguishability |
|---|---|
| Target Compound Data | (S)-Alprafenone: C-2 S-configuration (InChI stereocentre /t21-/m0/s1); UNII 7VN21T5NGT; CAS 401900-45-6 |
| Comparator Or Baseline | (R)-Alprafenone: C-2 R-configuration (InChI stereocentre /t21-/m1/s1); UNII Z0458Q5ESH; CAS 401900-46-7. Racemic alprafenone: no defined stereocentre; CAS 124316-02-5; UNII D5H25D039V |
| Quantified Difference | Opposite enantiomeric identity; distinct UNII codes; discretely assignable CAS numbers; baseline-resolvable by CE with carboxymethyl-β-CD/sulfated-β-CD chiral selectors |
| Conditions | PubChem authoritative substance registration; capillary electrophoresis with dual cyclodextrin chiral selector system (Chankvetadze et al., 2001) |
Why This Matters
A researcher ordering 'alprafenone' without specifying the enantiomer may receive racemic material—introducing a 1:1 mixture of stereoisomers with potentially divergent pharmacology—whereas (S)-alprafenone guarantees a single, defined stereochemical entity suitable for enantioselective mechanistic studies or chiral analytical method development.
- [1] PubChem. Compound Summary: Alprafenone, (S)-. CID 76964475. CAS 401900-45-6. National Library of Medicine. View Source
- [2] PubChem. Compound Summary: Alprafenone, (R)-. CID 76964474. CAS 401900-46-7. National Library of Medicine. View Source
- [3] NCATS Inxight Drugs. Alprafenone (UNII D5H25D039V). Racemic designation. National Center for Advancing Translational Sciences. View Source
- [4] Chankvetadze B, Kartozia I, Breitkreutz J, Okamoto Y, Blaschke G. Enantioseparation of antiarrhythmic drugs propafenone and diprafenone, their metabolites and analogs by capillary electrophoresis. J Sep Sci. 2001;24(9):795-801. View Source
